7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound with the molecular formula C22H18ClN5O3S and a molecular weight of 467.93. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a chloro substituent, and a sulfonyl group attached to an ethylphenyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the sulfonyl group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Incorporation of the ethylphenyl moiety: This can be done through Friedel-Crafts alkylation or related reactions.
Addition of the furylmethyl group: This step may involve nucleophilic substitution or other suitable reactions.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially using continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Hydrolysis: Acidic or basic hydrolysis to break down the compound into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions would depend on the specific reaction pathway and conditions used.
Scientific Research Applications
7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, though further research is needed to confirm its efficacy and safety.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA/RNA interaction: Binding to nucleic acids and influencing gene expression or replication processes.
Comparison with Similar Compounds
Similar compounds to 7-chloro-3-(4-ethylbenzenesulfonyl)-N-[(furan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine include other triazoloquinazoline derivatives, such as:
- 7-chloro-3-[(4-methylphenyl)sulfonyl]-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-(2-thienylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-N-(furan-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3S/c1-2-14-5-8-17(9-6-14)32(29,30)22-21-25-20(24-13-16-4-3-11-31-16)18-12-15(23)7-10-19(18)28(21)27-26-22/h3-12H,2,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKPMRRMMJYULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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